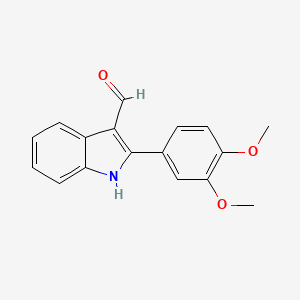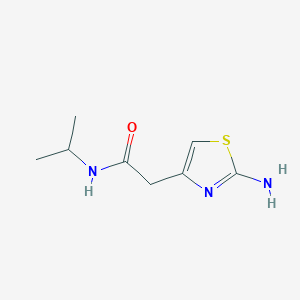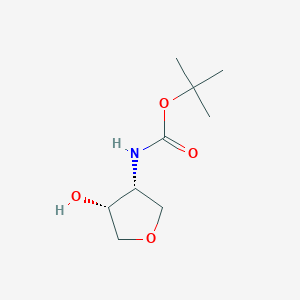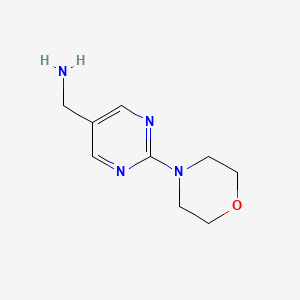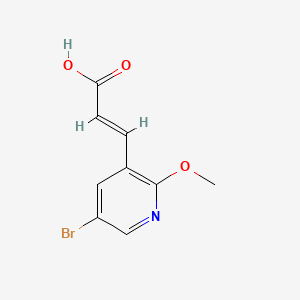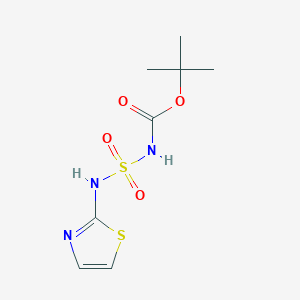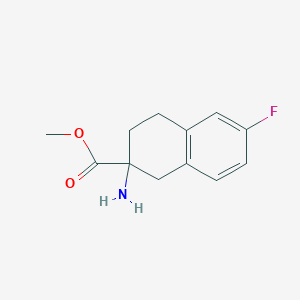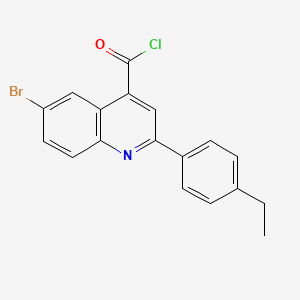
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
“6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C18H13BrClNO and a molecular weight of 374.66 .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride” is characterized by a quinolone ring system. In a related compound, the dihedral angle between the quinolone ring system mean plane and the phenyl ring bridged by the ethynyl group is 25.44 (14)° . There is also an intra-molecular C-H⋯O hydrogen bond forming an S (6) ring motif .Aplicaciones Científicas De Investigación
Efficient Synthesis of Quinolines
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been employed as efficient reagents for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions, yielding excellent results (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Antimicrobial and Antimalarial Agents
A series of novel quinoline-based 1,2,3-triazoles have been synthesized, showing good yields and demonstrating antimicrobial and antimalarial activity, indicating the potential of quinoline derivatives in developing new treatments (Parthasaradhi et al., 2015).
Synthesis in Ionic Liquids
The synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid has been investigated, showing an efficient method for preparing such compounds with environmental benefits, highlighting the role of ionic liquids in facilitating chemical reactions (Liu Chang-chun, 2010).
Optical and Structural Properties of Derivatives
The structural and optical properties of quinoline derivatives have been studied, revealing their potential in material science, especially in the development of thin films with specific optical characteristics (Zeyada et al., 2016).
Biomolecular Binding Properties
New quinoline derivatives have been synthesized, with photophysical analyses indicating their strong interactions with ct-DNA, suggesting applications in the development of drugs and molecular probes (Bonacorso et al., 2018).
Propiedades
IUPAC Name |
6-bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-2-11-3-5-12(6-4-11)17-10-15(18(20)22)14-9-13(19)7-8-16(14)21-17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZRZRXMCQGVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



